molecular formula C19H24N2O B12534548 N-(6-Cyano-2,4-diethylcyclohex-2-en-1-yl)-2-phenylacetamide CAS No. 671233-42-4

N-(6-Cyano-2,4-diethylcyclohex-2-en-1-yl)-2-phenylacetamide

Cat. No.: B12534548
CAS No.: 671233-42-4
M. Wt: 296.4 g/mol
InChI Key: QHNJIEZTODNSHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(6-Cyano-2,4-diethylcyclohex-2-en-1-yl)-2-phenylacetamide is a synthetic organic compound It is characterized by the presence of a cyano group, a diethyl-substituted cyclohexene ring, and a phenylacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-Cyano-2,4-diethylcyclohex-2-en-1-yl)-2-phenylacetamide typically involves multiple steps:

    Formation of the Cyclohexene Ring: The cyclohexene ring can be synthesized through a Diels-Alder reaction involving a diene and a dienophile.

    Introduction of the Cyano Group: The cyano group can be introduced via nucleophilic substitution reactions using cyanide salts.

    Attachment of the Phenylacetamide Moiety: This step may involve amide bond formation through the reaction of an amine with a carboxylic acid derivative.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the cyclohexene ring or the phenylacetamide moiety.

    Reduction: Reduction reactions could target the cyano group, converting it to an amine.

    Substitution: Various substitution reactions could occur, especially at the positions adjacent to the cyano group or the phenyl ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst (Pd/C) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce primary amines.

Scientific Research Applications

N-(6-Cyano-2,4-diethylcyclohex-2-en-1-yl)-2-phenylacetamide could have various applications in scientific research:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical assays.

    Medicine: Exploration of its pharmacological properties for potential therapeutic uses.

    Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action would depend on the specific application of the compound. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

  • N-(6-Cyano-2,4-dimethylcyclohex-2-en-1-yl)-2-phenylacetamide
  • N-(6-Cyano-2,4-diethylcyclohex-2-en-1-yl)-2-benzylacetamide
  • N-(6-Cyano-2,4-diethylcyclohex-2-en-1-yl)-2-phenylpropionamide

Uniqueness

N-(6-Cyano-2,4-diethylcyclohex-2-en-1-yl)-2-phenylacetamide may exhibit unique properties due to the specific arrangement of its functional groups, which could influence its reactivity, stability, and interactions with biological targets.

Properties

CAS No.

671233-42-4

Molecular Formula

C19H24N2O

Molecular Weight

296.4 g/mol

IUPAC Name

N-(6-cyano-2,4-diethylcyclohex-2-en-1-yl)-2-phenylacetamide

InChI

InChI=1S/C19H24N2O/c1-3-14-10-16(4-2)19(17(11-14)13-20)21-18(22)12-15-8-6-5-7-9-15/h5-10,14,17,19H,3-4,11-12H2,1-2H3,(H,21,22)

InChI Key

QHNJIEZTODNSHU-UHFFFAOYSA-N

Canonical SMILES

CCC1CC(C(C(=C1)CC)NC(=O)CC2=CC=CC=C2)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.